molecular formula C17H17Cl2FN2 B5667849 1-[(2,3-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine

1-[(2,3-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine

Cat. No.: B5667849
M. Wt: 339.2 g/mol
InChI Key: BIKHEBKWMJZFPB-UHFFFAOYSA-N
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Description

1-[(2,3-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine is a chemical compound belonging to the phenylpiperazine family. This compound is notable for its structural complexity and potential applications in various scientific fields. It is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a piperazine ring, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1-[(2,3-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine involves several steps, typically starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting piperazine derivatives can then be further functionalized to introduce the dichlorophenyl and fluorophenyl groups.

Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of protective groups and selective deprotection steps is crucial in ensuring the desired substitution pattern on the piperazine ring .

Chemical Reactions Analysis

1-[(2,3-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydride. The major products formed from these reactions depend on the specific reagents and conditions employed but generally involve modifications to the piperazine ring or the aromatic substituents .

Scientific Research Applications

1-[(2,3-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,3-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It has been shown to act as a partial agonist of dopamine D2 and D3 receptors, which are implicated in the regulation of mood and behavior . The compound’s effects are mediated through the modulation of these receptors, influencing neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

1-[(2,3-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine can be compared with other phenylpiperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[(2,3-dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2FN2/c18-14-5-3-4-13(17(14)19)12-21-8-10-22(11-9-21)16-7-2-1-6-15(16)20/h1-7H,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKHEBKWMJZFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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